molecular formula C19H19ClN6O2 B10987188 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10987188
M. Wt: 398.8 g/mol
InChI Key: YJQUHSXZYZIEIZ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indole ring, a triazolopyridazine moiety, and a propanamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazolopyridazine ring system. The final step involves the formation of the propanamide linkage. Key reagents and conditions include:

    Step 1: Synthesis of 5-chloro-1H-indole-3-ethylamine using chlorination and amination reactions.

    Step 2: Formation of the triazolopyridazine ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Step 3: Coupling of the indole and triazolopyridazine intermediates under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The triazolopyridazine moiety can be reduced under catalytic hydrogenation conditions.

    Substitution: Halogenation and alkylation reactions can be performed on the indole and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of halogenated or alkylated indole and triazolopyridazine derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to the presence of the chloro substituent on the indole ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C19H19ClN6O2/c1-28-19-7-5-17-24-23-16(26(17)25-19)4-6-18(27)21-9-8-12-11-22-15-3-2-13(20)10-14(12)15/h2-3,5,7,10-11,22H,4,6,8-9H2,1H3,(H,21,27)

InChI Key

YJQUHSXZYZIEIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)C=C1

Origin of Product

United States

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